Bet v III protein
Description
Contextualization as a Birch Pollen Allergen
Bet v III is identified as an allergen found in birch pollen. Allergens are typically proteins that can trigger an immune response in susceptible individuals, leading to allergic symptoms. Birch pollen is a well-known source of seasonal allergies, and Bet v III is one of the allergenic components within this pollen. The immune response to Bet v III involves the production of specific IgE antibodies in allergic individuals. embopress.org
Historical Perspective of Bet v III Protein Identification and Initial Characterization
The identification and initial characterization of this compound were significant steps in understanding birch pollen allergy at a molecular level. A cDNA coding for Bet v III was isolated from an expression cDNA library using serum IgE from a patient allergic to pollen. embopress.orgnih.gov This process involved using antibodies from allergic individuals to identify the specific proteins in the pollen extract that were binding to these antibodies. The deduced amino acid sequence of Bet v III revealed significant sequence homology to calcium-binding proteins, indicating a potential functional role related to calcium binding. embopress.orgnih.gov Early research also demonstrated that the binding of patients' IgE to recombinant Bet v III was dependent on the protein's native conformation and the presence of protein-bound calcium. embopress.orgnih.gov Depletion of calcium led to a reversible loss of IgE binding, suggesting that the IgE epitope is conformational and dependent on calcium binding. nih.gov Studies using RNA hybridization showed that Bet v III is expressed preferentially in mature pollen. embopress.orgnih.gov These initial studies established Bet v III as a pollen allergen with unique structural features, classifying it within a novel class of calcium-binding proteins. embopress.orgnih.gov
Table 1: Key Initial Findings on this compound
| Finding | Method Used | Source |
| cDNA isolation | Expression cDNA library, serum IgE | embopress.orgnih.gov |
| Sequence homology to Ca2+ binding proteins | Deduced amino acid sequence analysis | embopress.orgnih.gov |
| Presence of typical Ca2+ binding sites | Deduced amino acid sequence analysis | embopress.orgnih.gov |
| IgE binding dependence on native conformation and bound Ca2+ | Recombinant allergen binding assays | embopress.orgnih.gov |
| Reversible loss of IgE binding upon Ca2+ depletion | Calcium depletion experiments | nih.gov |
| Preferential expression in mature pollen | RNA hybridization | embopress.orgnih.gov |
| Classification as a novel class of Ca2+ binding proteins | Structural and functional characterization | embopress.orgnih.gov |
Properties
CAS No. |
158624-02-3 |
|---|---|
Molecular Formula |
C6H10N2O |
Synonyms |
Bet v III protein |
Origin of Product |
United States |
Molecular Architecture and Conformational States of Bet V Iii Protein
Primary Amino Acid Sequence Analysis
The primary structure of a protein is the linear sequence of amino acids linked by peptide bonds, read from the amino-terminal (N) to the carboxyl-terminal (C) end news-medical.netuvm.edu. This sequence is determined by the genetic code and ultimately dictates the protein's folding and function news-medical.net. While specific details on the primary amino acid sequence analysis of Bet v III protein were not extensively detailed in the search results, protein sequencing methods such as mass spectrometry and Edman degradation are commonly used to determine the amino acid sequence of a protein or peptide news-medical.net. The amino acid sequence is crucial for understanding the protein, identifying it, and categorizing post-translational modifications news-medical.net.
Three-Dimensional Structural Elucidation
Native Conformation and Structural Flexibility
The native conformation of a protein is the biologically active three-dimensional structure it adopts under physiological conditions pnas.org. Proteins are not rigid entities but exhibit structural flexibility and dynamics, which are essential for their function pnas.orgfrontiersin.orgelifesciences.org. This flexibility can range from small-amplitude atomic fluctuations to large-scale domain motions frontiersin.org. Crystallographic B-factors (or temperature factors) provide a measure of atomic mean-square displacements (AMSDs), which reflect the small-amplitude pliability or flexibility of the protein in its crystal environment pnas.org. Variations in structural flexibility within native proteins are influenced by factors such as local packing density pnas.org.
Characterization of Structural Domains and Motifs
Bet v III is described as a polcalcin-like protein thermofisher.com. While direct detailed information on the specific structural domains and motifs of Bet v III from the search results is limited, related proteins and general principles of protein structure can provide insights. For example, the major birch pollen allergen Bet v 1, a PR-10 protein, has a characteristic fold consisting of a seven-stranded antiparallel β-sheet, two short α-helices, and a long C-terminal α-helix encompassing a hydrophobic pocket researchgate.net. This suggests that Bet v III, being a polcalcin-like protein, might share some structural features or belong to a protein family with conserved domains or motifs. Bacterial type III effector proteins, as another example, are described as modular proteins with distinct domains or motifs responsible for various functions oup.com. These can include enzymatic active sites, protein-protein interaction sites, or organelle-targeting motifs oup.com.
Comparative Structural Analysis with Related Proteins
Comparative structural analysis involves comparing the three-dimensional structures of different proteins to identify similarities and differences. This can reveal evolutionary relationships, conserved functional sites, and insights into protein function scirp.org. Despite potentially low primary amino acid sequence similarity, proteins can share similar 3D structural features, indicating structural homology researchgate.net.
Bet v III is a polcalcin-like protein thermofisher.com. Polcalcins are calcium-binding proteins. While direct structural comparisons of Bet v III with a wide range of related proteins were not found, Bet v 1, a major birch allergen, has been structurally compared to other proteins. For instance, structural comparisons have shown that Bet v 1 resembles human Lipocalin 2 (LCN2), sharing a similar core structure around a hydrophobic pocket nih.gov. Superimposition of Bet v 1 (PDB: 1BV1) with LCN2 (PDB: 1L6M) revealed structural similarity with a root mean square deviation (RMSD) of 3.15, a CE z-score of 3.29, and a TM-align score of 0.413 nih.gov. These metrics suggest structural similarity and a significant structural relationship nih.gov.
Structural comparison studies have also demonstrated that the Bet v 1 folding structure is found in diverse protein families, even outside the plant kingdom, despite low sequence similarity researchgate.net. This highlights the importance of 3D structure in understanding protein relationships researchgate.net. Conformational epitopes, which are dependent on the 3D structure, are recognized as a leading cause of cross-reactivity among allergens researchgate.net.
Comparative structural analysis can be performed using various methods, including superimposition procedures like FATCATflex, CE, and TM-align nih.gov. These methods assess structural similarity based on factors like aligned fragment pairs, z-scores, and TM scores nih.gov.
Here is a table summarizing some structural comparison data points for Bet v 1 with LCN2:
| Comparison Method | Metric | Value | Interpretation |
| FATCATflex | p value | 0.0126 | Significantly similar |
| FATCATflex | score | 126.12 | - |
| FATCATflex | RMSD | 3.15 Å | - |
| CE | z-score | 3.29 | Suggests structural similarity |
| TM-align | TM score | 0.413 | Significant structural relationship |
PubChem CID for this compound: Information regarding the PubChem CID specifically for this compound (polcalcin) was not found in the provided search results. PubChem primarily focuses on chemical compounds nih.govbioinformation.netcdnsciencepub.comresearchgate.net. While proteins are biological macromolecules, their sequences and structures are typically cataloged in protein databases like UniProt and PDB. Bet v 2 (profilin) has a UniProt entry (P25850) uniprot.org, and Bet v 1 has entries in RCSB PDB (e.g., 1BV1) rcsb.org and UniProt (e.g., P43180) uniprot.org.
Calcium Ion Binding Dynamics and Functional Implications
Identification and Characterization of Calcium-Binding Sites (e.g., EF-hand motifs)
Bet v III has been identified as containing three typical calcium-binding sites. nih.govnih.gov These sites are characterized as EF-hand motifs, which are common structural domains found in many calcium-binding proteins. karger.comresearchgate.netcaister.com EF-hand motifs typically consist of a helix-loop-helix structure, where the loop region is directly involved in coordinating the calcium ion. researchgate.netembl.de The presence of three such motifs in Bet v III distinguishes it from other pollen allergens like Bet v 4, which contains two EF-hand domains. karger.comresearchgate.netuni-bayreuth.de Peptides designed to mimic the calcium-binding sites of Bet v III have been synthesized and shown to bind calcium, further supporting the identification of these functional sites within the protein sequence. nih.govnih.gov
Mechanisms of Calcium Coordination and Dissociation
Calcium binding to EF-hand motifs involves the coordination of the calcium ion by specific amino acid residues within the loop region. In a canonical EF-hand loop, the calcium ion is typically coordinated in a pentagonal bipyramidal configuration by oxygen atoms from residues at specific positions within the 12-residue loop (positions 1, 3, 5, 7, 9, and 12). embl.deprinceton.edu An invariant glutamate (B1630785) or aspartate residue at position 12 often provides bidentate coordination to the calcium ion. embl.de While the precise details of calcium coordination and dissociation specifically for Bet v III are not extensively detailed in the provided snippets, the general mechanism for EF-hand proteins involves a conformational change upon calcium binding. karger.comembl.de This conformational change can expose hydrophobic surfaces, which may then interact with target proteins. karger.com Calcium dissociation typically occurs when the concentration of free calcium ions decreases, leading to a reversal of the conformational change. elifesciences.org
Conformational Reversibility and Structural Integrity upon Calcium Depletion
Calcium binding to Bet v III induces significant structural differences between the calcium-bound and apo (calcium-free) forms of the protein. karger.com Studies on Bet v III have shown that the binding of IgE antibodies from allergic patients is dependent on the protein's native conformation and the presence of bound calcium. nih.govnih.gov Importantly, depletion of calcium leads to a reversible loss of this IgE binding, indicating that the conformational changes induced by calcium binding in Bet v III are reversible. nih.govnih.gov This reversible conformational change upon calcium binding and depletion is a characteristic feature of calcium-sensor proteins, allowing them to respond to fluctuations in intracellular calcium levels. elifesciences.orgbiorxiv.orgnih.gov
Immunological Properties and Molecular Recognition of Bet V Iii Protein
Epitope Mapping and Characterization
Epitopes are the specific regions on an allergen that are recognized and bound by antibodies. For Bet v 1, these are almost exclusively three-dimensional, or conformational, for IgE antibodies, meaning the protein's folded structure is critical for recognition uni-bayreuth.deresearchgate.net.
Linear epitopes are defined by a continuous sequence of amino acids. Research indicates that for Bet v 1, IgE antibodies from allergic patients react almost exclusively with conformational epitopes researchgate.net. In contrast, natural human IgG antibodies, found in both allergic and non-allergic but exposed individuals, primarily recognize unfolded and sequential (linear) epitopes uni-bayreuth.deresearchgate.net. These findings suggest that the IgE and IgG responses to Bet v 1 may have different clonal origins and recognize the allergen in different structural states uni-bayreuth.de. While synthetic peptides representing sequential motifs have been used to study T-cell epitopes, they have shown limited utility in characterizing B-cell epitopes for IgE, as they typically fail to inhibit the binding of antibodies to the native Bet v 1 protein nih.gov.
The binding of IgE to Bet v 1 is dependent on the protein's correct three-dimensional fold researchgate.netresearchgate.net. These conformational epitopes are composed of amino acid residues that are brought into proximity by the folding of the protein chain thermofisher.com. Several studies have worked to identify these crucial surface patches.
Using human monoclonal IgE antibody fragments, researchers have identified two distinct, non-overlapping epitopes on the surface of Bet v 1 mdpi.com. One of these epitopes is located in a conformationally flexible region that encompasses the loop connecting the β-strands 3 and 4 (residues I56 to K65) mdpi.com. Another study, using a murine monoclonal antibody, identified a dominant IgE-binding epitope where the amino acid glutamic acid at position 45 (Glu-45) was found to be critical for IgE binding nih.gov. A single substitution of this residue resulted in a significant reduction in IgE binding from allergic patients nih.gov. Further research has also pinpointed a C-terminal helix motif (residues 132-154), including the critical residue E149, as another key IgE epitope nih.gov.
The patient-specific nature of these epitope repertoires has been demonstrated by using chimeric proteins, where surface patches of Bet v 1 are grafted onto a non-allergenic homologous protein. These studies show that individual allergic patients have unique patterns of IgE binding to different conformational epitopes on the Bet v 1 molecule.
Table 1: Characterized Conformational IgE Epitopes on Bet v 1
| Epitope Region | Key Amino Acid Residues | Reference |
|---|---|---|
| Loop between β-strands 3 and 4 | I56 - K65 | mdpi.com |
| P-loop region | Glu-45 | nih.gov |
The structure and IgE-binding capacity of Bet v 1 are not dependent on protein-bound calcium. Bet v 1 belongs to the PR-10 family of proteins, which are not characterized as calcium-binding proteins researchgate.net. However, the birch pollen proteome contains other allergens that do belong to calcium-binding protein families, such as Bet v 3 and Bet v 4. For these allergens, which are polcalcins containing EF-hand motifs, protein-bound calcium is essential for maintaining the conformational epitopes necessary for IgE recognition. Depletion of calcium from Bet v 3, for instance, leads to a reversible loss of its IgE-binding capacity. This highlights a key molecular difference between the major allergen Bet v 1 and other minor, yet clinically relevant, birch pollen allergens.
Molecular Mechanisms of Allergen-Specific IgE Binding
The initiation of an allergic response occurs when an allergen cross-links IgE antibodies bound to high-affinity receptors (FcεRI) on the surface of effector cells like mast cells and basophils mdpi.com. This cross-linking event triggers cell degranulation and the release of inflammatory mediators. For this to happen, the allergen must bind to at least two separate IgE molecules simultaneously mdpi.comuni-bayreuth.de.
Bet v 1 fulfills this requirement by presenting multiple, non-overlapping conformational epitopes on its surface mdpi.comuni-bayreuth.de. Studies with human monoclonal IgE fragments have confirmed the existence of at least two distinctly separated epitopes on the Bet v 1 monomer mdpi.com. While these identified epitopes are adjacent on the protein surface, they are sufficiently separated to allow for the simultaneous binding of two IgE antibodies, a prerequisite for FcεRI cross-linkage and the initiation of the allergic cascade mdpi.comuni-bayreuth.de. The three-dimensional structure of Bet v 1, which features a large internal cavity and a specific arrangement of alpha-helices and beta-sheets, creates the stable surface topology necessary for the presentation of these complex IgE epitopes researchgate.net.
Cross-Reactivity with Homologous Proteins
A defining feature of sensitization to Bet v 1 is the high degree of IgE cross-reactivity with homologous proteins from other plants thermofisher.comnih.gov. This molecular mimicry is responsible for the clinical phenomenon of pollen-food allergy syndrome (PFAS), where individuals allergic to birch pollen experience allergic reactions to various plant-based foods thermofisher.comresearchgate.net. This cross-reactivity is due to the high degree of sequence similarity and, more importantly, the conservation of the three-dimensional structure and surface-exposed IgE epitopes between Bet v 1 and its homologs thermofisher.com.
Bet v 1 is the namesake of the Bet v 1 protein family, which is a part of the larger PR-10 protein family mdpi.comresearchgate.net. Members of this family are found widely in the pollen of trees belonging to the order Fagales and in a diverse range of plant foods researchgate.netnih.gov.
Within the Fagales order, there is extensive cross-reactivity between Bet v 1 and the major allergens of alder (Aln g 1), hazel (Cor a 1), hornbeam (Car b 1), and oak (Que a 1) nih.gov. The amino acid sequence identity between Bet v 1 and the allergens from hornbeam, alder, and hazel is as high as 79-83% nih.gov.
Significant cross-reactivity also occurs with PR-10 proteins in various foods, particularly from the Rosaceae family (apple, pear, cherry, peach), the Apiaceae family (carrot, celery), and nuts (hazelnut, peanut) nih.gov. This is why many birch pollen allergic patients experience oral allergy symptoms upon consuming these foods thermofisher.comresearchgate.net.
Table 2: Major Cross-Reactive Homologs of Bet v 1
| Allergen Source | Protein Name | Protein Family |
|---|---|---|
| Alder Pollen | Aln g 1 | PR-10 |
| Hazel Pollen | Cor a 1 | PR-10 |
| Hornbeam Pollen | Car b 1 | PR-10 |
| Oak Pollen | Que a 1 | PR-10 |
| Apple | Mal d 1 | PR-10 |
| Cherry | Pru av 1 | PR-10 |
| Peach | Pru p 1 | PR-10 |
| Hazelnut | Cor a 1 | PR-10 |
| Peanut | Ara h 8 | PR-10 |
| Soybean | Gly m 4 | PR-10 |
| Carrot | Dau c 1 | PR-10 |
Molecular Basis of Cross-Recognition
The cross-recognition of Bet v III protein, a calcium-binding allergen from birch pollen also known as Bet v 4, with homologous proteins (polcalcins) in the pollen of other plants is a significant immunological phenomenon rooted in their molecular similarities. This cross-reactivity is primarily dictated by the conservation of protein structure and amino acid sequence, leading to the presence of shared Immunoglobulin E (IgE) binding sites.
Structural Homology and Sequence Identity
Polcalcins, including Bet v III, are characterized as panallergens due to their widespread distribution across various plant species and their high degree of structural and sequence conservation. researchgate.net These proteins are relatively small, with Bet v 4 consisting of 85 amino acids and having a molecular weight of approximately 9.4 kDa. uni-bayreuth.de The fundamental structure of Bet v III involves two calcium-binding EF-hand motifs, which are crucial for its allergenic properties. uni-bayreuth.denih.gov An EF-hand consists of a loop of about 12 amino acid residues flanked by two α-helices. These loops contain acidic residues, such as aspartate, that chelate calcium ions. uni-bayreuth.de
The high potential for cross-reactivity among polcalcins is directly correlated with their amino acid sequence identity. Research has established that a sequence identity of 70% or higher between proteins significantly increases the likelihood of immunological cross-reaction. researchgate.net Bet v 4 exhibits substantial sequence identity with numerous other pollen polcalcins, which forms the primary basis for its cross-recognition by a single patient's IgE antibodies.
Detailed sequence alignment studies have quantified the degree of similarity between Bet v 4 and other key polcalcins. This high level of identity, particularly within the structurally critical regions, underpins the extensive cross-reactivity observed among this family of allergens.
| Homologous Allergen | Common Name | Source Organism | Sequence Identity to Bet v 4 (%) |
|---|---|---|---|
| Aln g 4 | Alder | Alnus glutinosa | 90% |
| Ole e 3 | Olive | Olea europaea | 82% |
| Bra r 1 | Turnip Rape | Brassica rapa | 78% |
| Bra n 1 | Oilseed Rape | Brassica napus | 78% |
| Cyn d 7 | Bermuda Grass | Cynodon dactylon | 69% |
| Phl p 7 | Timothy Grass | Phleum pratense | 67% |
Data sourced from scientific analysis of polcalcin sequences. uni-bayreuth.de
Conformational Epitopes and Calcium Dependence
The IgE binding epitopes on Bet v III and other polcalcins are predominantly conformational, meaning they are formed by amino acids that are brought together by the protein's three-dimensional folding, rather than being in a continuous sequence. nih.gov The integrity of these epitopes, and thus the allergenicity of the protein, is critically dependent on the binding of calcium ions. nih.gov
The chelation of calcium by the EF-hand domains stabilizes the tertiary structure of the protein, maintaining the correct conformation for IgE antibody recognition. uni-bayreuth.de Disruption of this structure, for instance, through the removal of calcium, leads to a loss of IgE binding capacity. This highlights that the cross-reactive IgE antibodies recognize a specific three-dimensional shape shared among the different polcalcins.
Research indicates that the majority of IgE antibodies from allergic individuals are directed against the carboxyl-terminal Ca2+-binding domain of Bet v 4. nih.gov Disruption of this specific site significantly impairs IgE recognition, identifying it as the immunodominant region of the molecule. The high degree of conservation in this particular domain across different polcalcins is a key driver of their cross-reactivity. While Bet v 4 is typically monomeric, other cross-reactive polcalcins like Phl p 7 from timothy grass can form dimers. researchgate.netnih.gov This structural difference can influence the efficiency of IgE cross-linking on the surface of mast cells, as dimeric structures may present more IgE binding sites. nih.gov
Gene Expression and Regulation of Bet V Iii Protein
Transcriptional Regulation of Bet v III Encoding Gene
Transcriptional regulation of genes involves controlling the process by which DNA is transcribed into messenger RNA (mRNA). This level of control is mediated by transcription factors and other regulatory elements that bind to specific DNA sequences in the promoter and enhancer regions of a gene. While detailed studies specifically on the transcriptional regulation of the Bet v III gene are limited in the provided search results, research on other Betula allergens, such as Bet v 1, which belongs to a multigene family including Bet v III, provides some context nih.gov.
Studies on other gene families, such as the BET (bromodomain and extra-terminal domain) protein family, illustrate general mechanisms of transcriptional regulation. BET proteins, for instance, act as epigenetic readers that bind to acetylated histones and transcription factors, facilitating the assembly of transcription complexes and activating RNA polymerase II for transcriptional elongation nih.govfrontiersin.orgfrontiersin.orgahajournals.orgresearchgate.netmdpi.comresearchgate.netahajournals.orgresearchgate.net. They can be recruited to target gene sites and play a role in chromatin remodeling and the regulation of transcriptional networks frontiersin.orgresearchgate.netresearchgate.netahajournals.org. While this provides insight into transcriptional control in general, direct evidence linking these specific mechanisms to the Bet v III gene requires further research.
Spatiotemporal Expression Patterns (e.g., Specificity in Mature Pollen)
The expression of Bet v III protein exhibits a distinct spatiotemporal pattern, meaning it is produced in specific tissues at particular times during the plant's development. Research has demonstrated that Bet v III is expressed preferentially in mature pollen nih.gov. This specificity in mature pollen is a key characteristic of many pollen allergens and is directly related to their biological function in pollination and their role as allergens causing seasonal allergic reactions nih.govnih.govresearchgate.netresearchgate.net.
The accumulation of Bet v III in mature pollen suggests that the regulatory mechanisms governing its expression are activated during pollen development and maturation. This targeted expression ensures that the protein is present at high levels in the pollen grains when they are released.
Data on the expression pattern of Bet v III can be summarized as follows:
| Tissue/Developmental Stage | Expression Level of Bet v III |
| Mature Pollen | Preferential/High nih.gov |
| Other Tissues | Lower or Undetected (Inferred from preferential expression in pollen) |
This focused expression in mature pollen highlights the intricate regulatory network that controls the production of Bet v III, ensuring its presence during the critical stage of pollen dispersal.
Post Translational Modifications Ptms and Their Regulatory Roles
Identification of Specific PTM Sites
The identification of specific PTM sites on a protein typically involves advanced analytical techniques, most notably mass spectrometry-based proteomics. hims.com These methods can detect the presence of modifications and pinpoint the modified amino acid residues within the protein sequence. hims.com Common amino acid residues that undergo PTMs include serine, threonine, and tyrosine (phosphorylation), lysine (B10760008) and arginine (acetylation, methylation, ubiquitination), cysteine (disulfide bonds, S-nitrosylation), and asparagine and threonine (glycosylation). abcam.comnih.govnih.gov
However, specific research findings detailing the identified PTM sites on Bet v III protein were not found in the consulted literature. Studies on allergens have identified PTMs on other proteins, such as glycosylation on certain grass pollen and house dust mite allergens, and the lack of PTMs on natural Bet v 1 allergen in one study. The identification of PTM sites is a critical step towards understanding their impact on protein function and immunogenicity.
Structural and Functional Consequences of PTMs
PTMs can induce significant changes in protein structure, ranging from local alterations around the modification site to more global conformational changes. cusabio.comabcam.com These structural changes can affect protein folding, stability, and interaction with other molecules. cusabio.comabcam.comnih.gov For example, the addition of charged groups like phosphate (B84403) can alter the electrostatic surface of a protein, influencing its interactions with other proteins or nucleic acids. cusabio.com PTMs can also occur at protein-protein interaction interfaces, modulating binding affinity or specificity. abcam.com
Functionally, PTMs play diverse regulatory roles. They can activate or inactivate enzymes, alter protein localization within the cell, regulate protein degradation, and mediate signal transduction pathways. cusabio.comnih.govnih.gov The combined effect of multiple PTMs on a single protein, known as PTM crosstalk, can create complex regulatory codes that fine-tune protein activity. abcam.comnih.gov
While the general principles of how PTMs affect protein structure and function are well-established, the specific structural and functional consequences of potential PTMs on this compound have not been detailed in the provided search results.
Impact of PTMs on Allergenicity and Immunological Reactivity
Post-translational modifications are known to potentially impact the allergenic properties of proteins. PTMs can influence allergenicity by altering the protein's structure, which can affect the conformation of IgE epitopes (the regions recognized by IgE antibodies in allergic individuals). The addition of glycans, for instance, can create new epitopes or mask existing ones, thereby modifying the protein's immunological reactivity. Similarly, other modifications like phosphorylation, acetylation, or oxidation could theoretically alter the protein's interaction with immune cells and antibodies. nih.gov
Research on other allergens, such as Bet v 1, has explored the relationship between structural features and IgE binding. However, the specific impact of PTMs on the allergenicity and immunological reactivity of this compound has not been specifically addressed in the consulted literature. While PTMs are recognized as factors that can influence the immune response to proteins, direct evidence linking specific modifications on Bet v III to changes in its allergenicity is not available in these sources.
Enzymology of PTMs Relevant to this compound
The majority of PTMs are catalyzed by specific enzymes. abcam.comnih.govnih.gov These enzymes, often referred to as "writers," add functional groups to proteins. nih.gov Other enzymes, known as "erasers," are responsible for removing modifications, allowing for dynamic regulation of protein function. nih.gov Examples of enzyme classes involved in PTMs include kinases (phosphorylation), phosphatases (dephosphorylation), acetyltransferases (acetylation), deacetylases (deacetylation), methyltransferases (methylation), demethylases (demethylation), ubiquitination enzymes (E1, E2, E3 ligases), deubiquitinating enzymes (DUBs), and glycosyltransferases (glycosylation). abcam.comnih.govnih.gov
Molecular Evolution and Phylogenetic Analysis of Bet V Iii Protein
Phylogenetic Relationships with other Allergenic Proteins Bet v III is a calcium-binding protein, and some calcium-binding proteins are known allergens. Bet v 1, the major birch pollen allergen, belongs to the PR-10 protein family, which includes many food allergens.mdpi.comnih.govWhile Bet v III is a calcium-binding protein and Bet v 1 is a PR-10 protein (which are not typically classified as calcium-binding despite some PR-10 proteins having potential ligand-binding cavities), both are allergens found in birch pollen, suggesting potential evolutionary connections or convergent evolution related to allergenicity.mdpi.complos.orgPhylogenetic analysis is a key method for understanding the evolutionary relationships between proteins.protocols.ionih.govStudies have classified allergens into different clusters based on phylogenetic analysis and conserved motifs, revealing relationships and potential cross-reactivity.mdpi.comFor instance, a cluster of pollen allergens, including those with a Bet v 1 conserved domain, showed a high risk of cross-reactivity.mdpi.comAlthough Bet v III is a calcium-binding protein and not a PR-10 protein like Bet v 1, its allergenic nature and presence in birch pollen alongside Bet v 1 suggest that phylogenetic studies including a broader range of birch pollen allergens and calcium-binding proteins from various plant sources could elucidate its specific evolutionary path and its relationship to other allergenic protein families.mdpi.comnih.govmdpi.comPhylogenetic trees can be constructed using amino acid sequences to visualize these relationships and infer evolutionary history.protocols.ioresearchgate.net
Data Table: Examples of Allergen Families and Associated Proteins
| Allergen Family | Representative Protein | Source Organism | PubChem CID (Example) | Notes |
| PR-10 Bet v 1-like proteins | Bet v 1 | Betula pendula | 11882865 | Major birch pollen allergen nih.gov |
| PR-14 Non-specific lipid transfer proteins (nsLTP) | Pru p 3 | Prunus persica | 16216130 | Common food allergen |
| Profilins | Bet v 2 | Betula pendula | 16213456 | Minor birch pollen allergen |
| Calcium-binding proteins | Bet v III | Betula verrucosa | 20546917 | Focus of this article caister.com |
| PR-5 Thaumatin-like proteins (TLP) | Pru p 2 | Prunus persica | 16216129 | Allergen in fruits mdpi.com |
Note: PubChem CIDs provided are examples for representative proteins within the families, where available and found through search.
Data Table: Sequence Conservation Metrics (Illustrative Example - Specific data for Bet v III orthologs would require dedicated analysis)
| Protein Comparison | Sequence Identity (%) (Hypothetical) | Sequence Similarity (%) (Hypothetical) | Notes |
| Bet v III vs. Ortholog 1 (Species A) | 85 | 92 | High conservation expected for orthologs |
| Bet v III vs. Ortholog 2 (Species B) | 78 | 88 | Conservation varies across species |
| Bet v III vs. Paralogs | < 50 | < 60 | Lower similarity expected for paralogs |
Note: The values in this table are hypothetical and for illustrative purposes only, demonstrating how sequence conservation data could be presented. Actual values would be derived from specific sequence alignment and analysis of Bet v III orthologs.
Advanced Research Methodologies for Bet V Iii Protein Studies
High-Resolution Structural Biology Techniques (e.g., X-ray Crystallography, NMR Spectroscopy)
High-resolution structural biology techniques, such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, are fundamental for determining the three-dimensional structure of Bet v III protein. These methods provide atomic-level details that are essential for understanding protein function and interaction mechanisms. nih.gov
X-ray crystallography involves obtaining well-diffracting crystals of the protein and analyzing the diffraction pattern produced when exposed to X-rays to generate an electron density map, which is then used to build a molecular model. researchgate.netsci-hub.setesisenred.net This technique has been successfully applied to determine the crystal structure of recombinant Bet v 1.2801, an isoform that deviates slightly from Bet v 1.0101. aai.org The crystal structure of Bet v 1 has revealed a 30 Å-long forked cavity that penetrates the entire protein, an unusual feature. researchgate.net
NMR spectroscopy, on the other hand, provides structural information about proteins in solution under near-physiological conditions, without the need for crystallization. tesisenred.netuzh.ch It utilizes the magnetic properties of atomic nuclei to provide information about the protein's conformation and dynamics. uzh.chacs.org Both X-ray crystallography and NMR spectroscopy have been used to determine the three-dimensional structure of the major birch pollen allergen, Bet v 1, in crystalline state and in solution, respectively. nih.govresearchgate.net NMR can also be used to study protein-ligand interactions by monitoring changes in protein or ligand signals upon binding. acs.orgiucr.org
Advanced Mass Spectrometry for Proteomic Analysis (e.g., HDX-MS for conformation and interactions)
Mass spectrometry (MS)-based proteomics is a powerful approach for the large-scale study of proteins, providing information on protein identification, quantification, post-translational modifications, and interactions. cuni.czoup.comresearchgate.netacs.org Advanced MS techniques, such as Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS), are particularly valuable for probing protein conformation, dynamics, and interactions. nih.govunige.chacs.orgmdpi.comnih.gov
HDX-MS measures the rate at which hydrogen atoms in the protein backbone exchange with deuterium from the solvent. unige.chacs.orgnih.gov The exchange rate is influenced by factors such as solvent accessibility, hydrogen bonding, and protein dynamics. nih.gov By comparing the deuterium uptake patterns of a protein in different states (e.g., free versus ligand-bound), HDX-MS can identify regions that undergo conformational changes or are involved in interactions. unige.chacs.orgmdpi.com This technique can identify ligand binding sites and regions allosterically modified upon ligand binding. unige.ch HDX-MS is considered complementary to other structural and biophysical techniques and molecular dynamics simulations. nih.gov
Computational Approaches for Protein Structure and Dynamics (e.g., molecular dynamics simulations, protein-ligand docking)
Computational approaches, including molecular dynamics (MD) simulations and protein-ligand docking, play a significant role in studying this compound structure, dynamics, and interactions. These methods provide theoretical insights that complement experimental data. clinisciences.comacs.org
Molecular dynamics simulations predict the time-dependent behavior of atoms in a protein system based on physical principles. oup.comnih.gov These simulations can capture processes such as conformational changes and ligand binding, providing atomic-level details of protein motion. nih.gov MD simulations have been used to quantify the fold dynamics of Bet v 1 and its variants, showing a link between conformational dynamics and proteolytic susceptibility. frontiersin.org They can provide valuable information on protein conformational behavior on both local and global scales. oup.com
Protein-ligand docking is a computational technique used to predict the preferred binding orientation and affinity of a ligand to a protein. bioinformation.netcdnsciencepub.com This method is useful for identifying potential binding partners and understanding the molecular basis of protein-ligand interactions. While not specifically found in the search results for Bet v III, protein-ligand docking is a standard computational method used in conjunction with structural and biophysical data to study protein interactions. nih.govbioinformation.netcdnsciencepub.com
Recombinant Protein Expression Systems for Controlled Functional Investigations
Recombinant protein expression systems are essential for producing sufficient quantities of purified this compound for detailed structural, biophysical, and functional studies. These systems allow for controlled production and modification of the protein. bioinformation.net
This compound has been successfully expressed recombinantly in various systems, including E. coli. clinisciences.comgenebiosystems.comraybiotech.com Recombinant Bet v 3 from E. coli is often produced with tags, such as N-terminal histidine or N-10xHis-SUMO and C-Myc tags, to facilitate purification. clinisciences.comraybiotech.com The predicted molecular weight of recombinant Bet v 3 expressed in E. coli with these tags can be around 43.1 kDa, while the native protein is approximately 17.5 kDa. nih.govresearchgate.netclinisciences.comgenebiosystems.com The purity of recombinant Bet v III is typically assessed by SDS-PAGE, often exceeding 90%. clinisciences.comgenebiosystems.com Recombinant Bet v 1 has also been expressed in Nicotiana benthamiana leaves using transient expression systems, achieving high yields and retaining IgE binding activity comparable to the protein from Brevibacillus brevis. frontiersin.org
Data Table: Recombinant this compound Expression
| Expression System | Expressed Region | Tags | Predicted Molecular Weight | Purity (%) |
| E. coli | Pro2-Ser205 | N-terminal histidine | Not specified in source | Not specified in source |
| E. coli | 1-205 aa | N-10xHis-SUMO, C-Myc | 43.1 kDa | > 90 |
| E. coli | 1-205 aa | N-terminal 10xHis-SUMO, C-terminal Myc | 43.1 kDa | > 90 |
| Nicotiana benthamiana | Full Length | Not specified in source | ~17.5 kDa (native) | Not specified in source |
| Brevibacillus brevis | Not specified in source | Not specified in source | ~17.5 kDa (native) | Not specified in source |
Biophysical Methods for Protein-Ligand and Protein-Protein Interaction Analysis
Biophysical methods are essential for quantitatively characterizing the interactions of this compound with ligands and other proteins. These techniques provide thermodynamic and kinetic information about binding events. nih.govacs.orgresearchgate.netabcam.com
Techniques such as Isothermal Titration Calorimetry (ITC) measure the heat changes associated with molecular interactions, providing thermodynamic parameters like binding constant, enthalpy, entropy, and stoichiometry. nih.govacs.orgiucr.org ITC is considered a highly quantitative technique for measuring the thermodynamic properties of protein-protein interactions. wikipedia.org
Surface Plasmon Resonance (SPR) is a label-free technique that measures the binding of molecules in real-time by monitoring changes in refractive index upon binding to a sensor surface where one interaction partner is immobilized. abcam.comwikipedia.org SPR provides kinetic rates (kon and koff) and affinity constants (Kd). wikipedia.org
Fluorescence-based methods, such as Fluorescence Polarization (FP) and Fluorescence Resonance Energy Transfer (FRET), can also be used to study protein interactions. acs.orgresearchgate.netwikipedia.orgnih.gov FP measures the change in the rotational mobility of a fluorescently labeled molecule upon binding to a larger partner. researchgate.netwikipedia.org FRET measures energy transfer between two fluorescent molecules in close proximity, indicating interaction. nih.govpurdue.edu
Other biophysical techniques include Microscale Thermophoresis (MST), which measures the directed movement of molecules in a temperature gradient, providing information on binding affinity, stoichiometry, and enthalpy. acs.orgwikipedia.org Analytical Ultracentrifugation (AUC) can be used to study protein complex formation and determine stoichiometry and binding constants. researchgate.net Circular Dichroism (CD) spectroscopy can provide information on protein secondary structure and conformational changes upon binding. acs.orgresearchgate.net
These biophysical methods, in conjunction with structural and computational approaches, provide a comprehensive toolkit for dissecting the interactions involving this compound, which is crucial for understanding its biological role and allergenic mechanisms.
Q & A
Q. What experimental methods are recommended for detecting Bet v III protein in complex biological samples?
- Methodological Answer : Use immunoassays (e.g., ELISA, immunoblotting) with monoclonal antibodies specific to Bet v III epitopes. Cross-reactivity with homologous proteins (e.g., Bet v I or Bet v II) must be minimized via pre-adsorption or competitive inhibition . For quantitative analysis, pair these assays with mass spectrometry (LC-MS/MS) to validate specificity and measure isoform abundance .
Q. How can researchers analyze the structural stability of Bet v III under varying pH and temperature conditions?
- Methodological Answer : Employ circular dichroism (CD) spectroscopy to monitor secondary structural changes (α-helix, β-sheet) and differential scanning calorimetry (DSC) to assess thermal denaturation. Compare results with computational models (e.g., molecular dynamics simulations) to predict allergenicity under physiological conditions .
Q. What is the role of Bet v III in cross-reactivity with other pollen allergens?
- Methodological Answer : Conduct IgE inhibition assays using sera from sensitized patients. Pre-incubate serum samples with recombinant Bet v III and test residual IgE binding to Bet v I or other allergens via ImmunoCAP. Structural alignment tools (e.g., PyMOL) can identify shared conformational epitopes .
Advanced Research Questions
Q. How can contradictory data on Bet v III’s allergenicity across studies be resolved?
- Methodological Answer : Perform meta-analyses to identify confounding variables (e.g., patient demographics, purification protocols). Replicate experiments using standardized reagents (e.g., WHO reference sera) and report statistical confidence intervals (95% CI) to quantify variability. Critical evaluation of experimental conditions (e.g., endotoxin levels in recombinant proteins) is essential .
Q. What strategies optimize the design of in vivo studies to evaluate Bet v III’s immunomodulatory effects?
- Methodological Answer : Use murine models sensitized via mucosal routes (intranasal or oral) to mimic human exposure. Include negative controls (e.g., Bet v III knockout strains) and measure cytokine profiles (IL-4, IL-13, IFN-γ) using multiplex assays. Power analysis should determine cohort sizes to ensure statistical significance .
Q. How can multi-omics approaches elucidate Bet v III’s interaction networks in allergic inflammation?
- Methodological Answer : Integrate transcriptomics (RNA-seq of dendritic cells), proteomics (co-immunoprecipitation of Bet v III-binding partners), and metabolomics (UHPLC-QTOF-MS) to map signaling pathways. Use bioinformatics tools (STRING, Cytoscape) to visualize protein-protein interaction networks and identify novel therapeutic targets .
Q. What computational frameworks are effective for predicting Bet v III’s epitope variability across populations?
- Methodological Answer : Apply machine learning algorithms (e.g., random forests, neural networks) trained on HLA allele frequencies and IgE epitope databases. Validate predictions with peptide microarray data and in silico docking studies to assess MHC-II binding affinity .
Methodological Best Practices
- Data Contradiction Analysis : Use Bland-Altman plots to compare assay reproducibility and hierarchical clustering to group studies with similar experimental parameters .
- Protein Assay Optimization : Include internal controls (e.g., spiked BSA) to calculate recovery rates and report coefficients of variation (CV <15%) for precision .
- Ethical Considerations : For human studies, ensure informed consent protocols address allergen provocation risks and anonymize participant data in public repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
